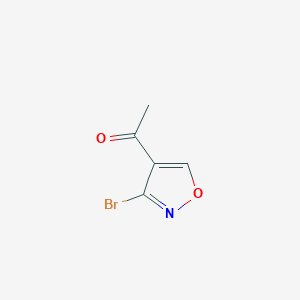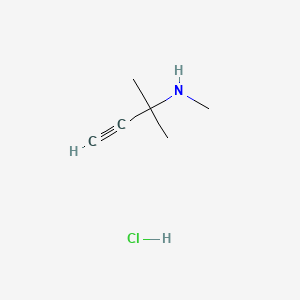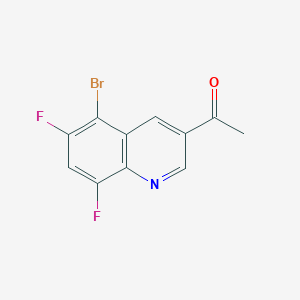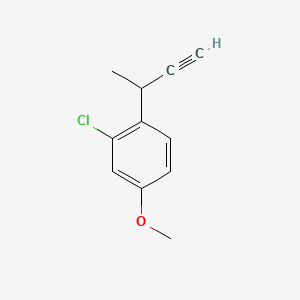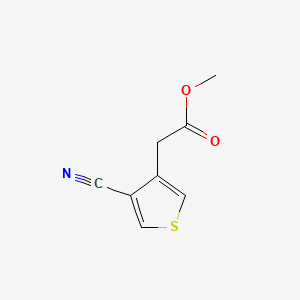
Methyl 2-(4-cyanothiophen-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-cyanothiophen-3-yl)acetate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyanothiophen-3-yl)acetate typically involves the condensation of 4-cyanothiophene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-cyanothiophene-3-carboxylic acid+methanolcatalystMethyl 2-(4-cyanothiophen-3-yl)acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-cyanothiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-cyanothiophen-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-cyanothiophen-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-cyanothiophen-3-yl)acetate
- Methyl 2-(4-cyanothiophen-2-yl)acetate
- Methyl 2-(4-cyanothiophen-5-yl)acetate
Uniqueness
Methyl 2-(4-cyanothiophen-3-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C8H7NO2S |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
methyl 2-(4-cyanothiophen-3-yl)acetate |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)2-6-4-12-5-7(6)3-9/h4-5H,2H2,1H3 |
Clave InChI |
NZXNJIRBHXMBKG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CSC=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)

![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
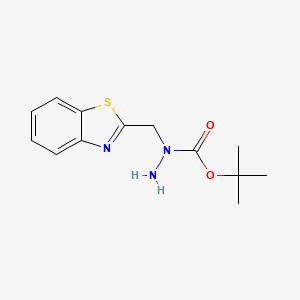

![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
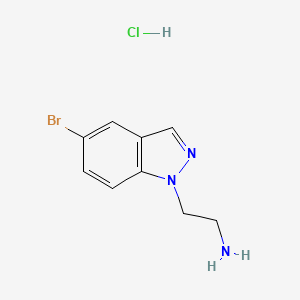
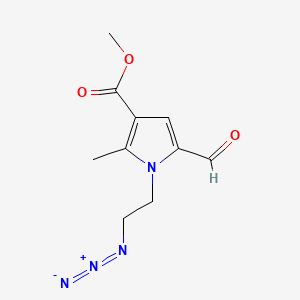
amine hydrochloride](/img/structure/B13454043.png)
